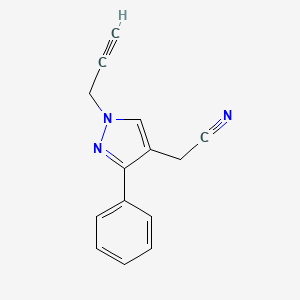

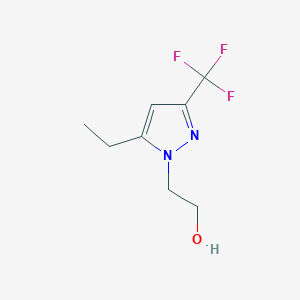

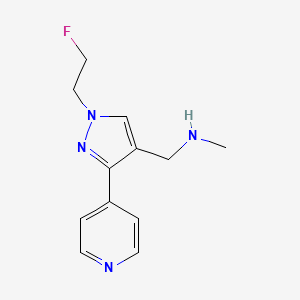

![molecular formula C10H18N2O2 B1491267 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-on CAS No. 2091589-40-9](/img/structure/B1491267.png)

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-on

Übersicht

Beschreibung

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

DNA-kodierte Bibliothekstechnologie (DELT)

In DELT-Anwendungen kann die einzigartige Struktur der Verbindung genutzt werden, um chemische Bibliotheken zu diversifizieren. Die Einarbeitung solcher spirocyclischer Verbindungen über Photokatalyse und [2+2]-Cycloadditions-Energietransfer-Sensibilisierung erweitert den chemischen Raum und kann zur Entdeckung neuer bioaktiver Moleküle führen .

Allosterische Inhibitorforschung

Die Verbindung wurde als allosterischer Inhibitor identifiziert, der Proteine in ihren inaktiven Konformationen stabilisieren kann. Dies ist besonders nützlich bei der Untersuchung von Proteinen wie SHP2, die eine Rolle in der Zellsignalübertragung spielen und Ziele für die Krebstherapie sind .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one is the Src Homology 2 (SH2) domain-containing phosphatase 2 (SHP2) . SHP2 plays a crucial role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma viral oncogene homolog (KRAS) mutation-driven cancers .

Mode of Action

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one interacts with its target, SHP2, to interfere with its function . This interaction results in changes in the activity of RTK, NF-1, and KRAS, which are key players in the development and progression of certain types of cancer .

Biochemical Pathways

The compound affects the pathways involving RTK, NF-1, and KRAS . By inhibiting SHP2, it disrupts these pathways, leading to downstream effects that can potentially halt the growth and spread of cancer cells .

Pharmacokinetics

The pharmacokinetics of 2-Amino-1-(6-oxa-2-azaspiro[4As a small molecule drug, it is expected to have certain adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability.

Result of Action

The molecular and cellular effects of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one’s action are primarily related to its inhibitory effect on SHP2 . This inhibition disrupts the activity of RTK, NF-1, and KRAS, potentially leading to a reduction in cancer cell growth and spread .

Biochemische Analyse

Biochemical Properties

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an allosteric inhibitor of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways . The compound binds to the SHP2 protein, altering its conformation and inhibiting its activity, which can modulate downstream signaling pathways.

Cellular Effects

2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SHP2, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival . This can lead to changes in gene expression and metabolic activity, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one involves its binding interactions with biomolecules. As an allosteric inhibitor of SHP2, the compound binds to a specific site on the protein, causing a conformational change that inhibits its activity . This inhibition can prevent the activation of downstream signaling pathways, leading to changes in gene expression and cellular responses.

Eigenschaften

IUPAC Name |

2-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c11-7-9(13)12-5-4-10(8-12)3-1-2-6-14-10/h1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYFOBJMPVZVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCN(C2)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

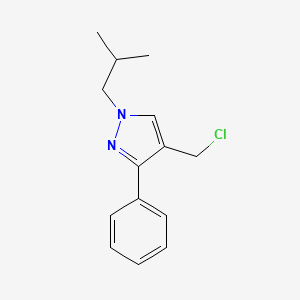

![3-(2-Hydroxyethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491184.png)

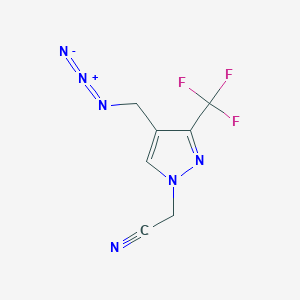

![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491185.png)

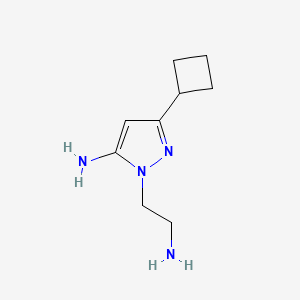

![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1491186.png)

![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)

![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)